molecular formula C7H6Cl2N2O2 B8752362 4,6-Dichloro-5-(1,3-dioxolan-2-yl)pyrimidine

4,6-Dichloro-5-(1,3-dioxolan-2-yl)pyrimidine

Cat. No.: B8752362
M. Wt: 221.04 g/mol
InChI Key: MPLBVCHILXNXBJ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(1,3-dioxolan-2-yl)pyrimidine is a useful research compound. Its molecular formula is C7H6Cl2N2O2 and its molecular weight is 221.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine

InChI

InChI=1S/C7H6Cl2N2O2/c8-5-4(6(9)11-3-10-5)7-12-1-2-13-7/h3,7H,1-2H2

InChI Key

MPLBVCHILXNXBJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(N=CN=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compound 4,6-Dichloro-pyrimidine-5-carbaldehyde (8.6 g, 0.049 mmol), anhydrous ethylene glycol (8.2 ml) and p-Toluene-sulfonic acid (150 mg) were mixture in benzene (200 mL) and heated under reflux for 3 hours. Concentrate under high vacuum, worked up with chloroform, water, sodium bicarbonate and sodium chloride, concentrate. The reaction mixture was purified on silica (CH2Cl2) to give 4,6-Dichloro-5-[1,3]dioxolan-2-yl-pyrimidine (8.86 g, 82.5%). 1H NMR 400 MHz CDCl3 δ (ppm): 8.8 (s, 1H), 6.3 (s, 1H), 4.3 (m, 2H,), 4.1(m, 2H).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 300 ml benzene and 8.2 ml ethylene glycol was heated to reflux and 100 ml solution was distilled off. To the hot solution was added 4,6-dichloro-5-pyrimidinecarbaldehyde (Bionet, 8.6 g, 48.6 mmol) and p-toluenesulfonic acid monohydrate (Aldrich, 150 mg, 0.8 mmol). The mixture was returned to reflux and water was removed via Dean-Stark trap over 3 h. After cooling, the solvents were removed under vacuum to yield a dry, yellow solid. The solids were slurried in H2O (30 ml)/saturated NaHCO3 solution (30 ml). White solid 107 was filtered off and dried under vacuum (8.8 g, 82%). Compound 107: mp 108-110° C.; MS (ES+ calculated: 221.04; found: 221/223 M+H). 1H NMR (400 MHz, DMSO-d6) δ 8.95 (s, 1H), 6.26 (s, 1H), 4.23 (m, 2H), 4.05 (m, 2H).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
solvent
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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